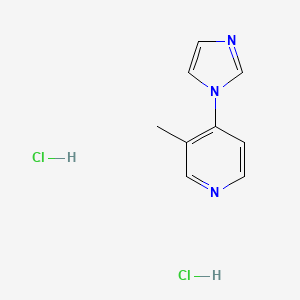

![molecular formula C18H15NO3 B2866928 methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate CAS No. 667435-96-3](/img/structure/B2866928.png)

methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

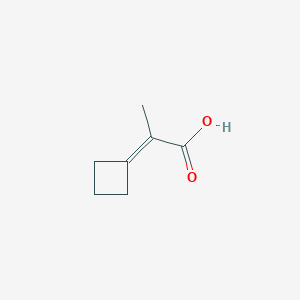

“Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate” is a chemical compound with the molecular formula C18H15NO3 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate” is represented by the InChI code1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 . The molecular weight of this compound is 293.33 . Chemical Reactions Analysis

While specific chemical reactions involving “methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate” are not available, indole derivatives are known to be involved in various chemical reactions. For instance, they have been used as reactants for the synthesis of sotrastaurin analogs .Physical And Chemical Properties Analysis

“Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate” is a solid at room temperature . It has a molecular weight of 293.33 .Aplicaciones Científicas De Investigación

Synthesis of Alkaloid Derivatives

Indole derivatives are integral in synthesizing various alkaloids, which are naturally occurring organic compounds with significant pharmacological activities. The compound can serve as a precursor in the synthesis of complex alkaloids, potentially leading to new treatments for diseases .

Anticancer Research

Indole structures are commonly found in compounds with anticancer properties. Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate could be used to develop novel chemotherapeutic agents, given its indole core, which is known to interact with cancer cell pathways .

Antimicrobial Agents

Research has shown that indole derivatives exhibit antimicrobial activity. This compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antibiotics .

Anti-inflammatory Applications

The indole moiety is also associated with anti-inflammatory properties. As such, methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate could be investigated for its potential use in treating inflammatory disorders .

Neuroprotective Agents

Indoles have been implicated in neuroprotection, suggesting that this compound might be useful in creating drugs to treat neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Tubulin Polymerization Inhibitors

Some indole derivatives have been found to inhibit tubulin polymerization, an essential process in cell division. Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate could be a candidate for developing new anticancer drugs that target cell mitosis .

Mecanismo De Acción

Target of Action

Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active pharmacophores . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and target . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, leading to cell cycle arrest . .

Biochemical Pathways

Indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives have been associated with a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities . Some indole derivatives have been reported to induce apoptosis and inhibit cell proliferation .

Propiedades

IUPAC Name |

methyl 3-[(3-formylindol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-22-18(21)14-6-4-5-13(9-14)10-19-11-15(12-20)16-7-2-3-8-17(16)19/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQRYJQOALAOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

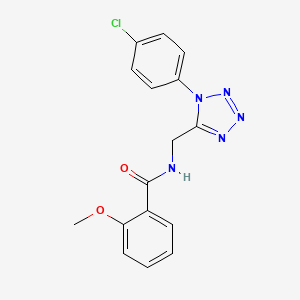

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)

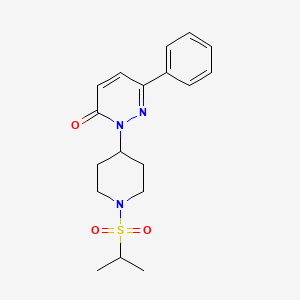

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2866847.png)

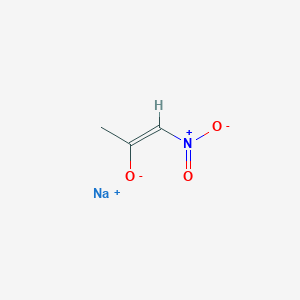

![12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2866853.png)

![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2866858.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866861.png)